Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate
Brand Name: Vulcanchem
CAS No.: 1416323-08-4
VCID: VC3414452
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate

CAS No.: 1416323-08-4

Cat. No.: VC3414452

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate - 1416323-08-4

Specification

CAS No. 1416323-08-4
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)
Standard InChI Key AEEKGWYJXBGAMG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is characterized by the presence of three key structural components: an oxetane ring, a Boc-protected amino group, and a methyl ester functionality. These components collectively contribute to its unique chemical properties and applications.

ParameterValue
CAS Number1416323-08-4
Molecular FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
IUPAC Namemethyl (tert-butoxycarbonyl)aminoacetate
InChI KeyAEEKGWYJXBGAMG-UHFFFAOYSA-N
SMILESCOC(=O)C(NC(=O)OC(C)(C)C)C1COC1

The structure features a methyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and an oxetan-3-yl substituent attached to the α-carbon of the amino acid derivative. This arrangement creates a versatile molecule capable of participating in various chemical transformations while maintaining functional group compatibility .

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is essential for its proper handling, storage, and application in research settings.

PropertyValue
Physical StatePale-yellow to Yellow-brown Liquid
Density1.154 g/cm³ (Predicted)
Solubility in DMSO55 mg/mL (224.24 mM)
Storage Condition2-8°C, dry, airtight
Purity (Commercial)>98% (HPLC)

The compound should be stored under refrigeration (2-8°C) in dry, airtight containers to maintain stability and prevent degradation . Its solubility in DMSO makes it suitable for various laboratory applications, particularly in biological screening assays and pharmaceutical formulation studies .

Applications in Pharmaceutical Research

Role as a Building Block

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate serves as a key intermediate in the development of active pharmaceutical ingredients (APIs). Its versatility stems from its unique structural features that enable diverse chemical modifications.

The compound is particularly valuable for:

  • Introducing the oxetane ring into target molecules

  • Providing a protected amino acid functionality for further derivatization

  • Serving as a precursor for complex peptide synthesis

  • Enabling structure-activity relationship studies in drug discovery

Modification of Drug Properties

The incorporation of the oxetan-3-yl group through Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate has been shown to modify critical drug properties:

  • Enhanced metabolic stability due to the rigidity of the oxetane ring

  • Improved aqueous solubility compared to carbocyclic analogs

  • Increased bioavailability through modified hydrogen bonding patterns

  • Altered lipophilicity profiles beneficial for optimizing drug candidates

These modifications collectively contribute to overcoming common challenges in drug development, particularly those related to pharmacokinetic limitations and poor physicochemical properties .

Synthetic Applications

Peptide Chemistry

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate plays a significant role in peptide chemistry, where it enables the construction of novel peptide structures with modified properties.

The compound has been employed in:

  • Synthesis of oxetane β-amino acid oligomers

  • Construction of peptide analogs with altered backbone conformations

  • Development of peptidomimetics with improved stability profiles

  • Creation of bioactive peptides with enhanced pharmacological properties

Research has demonstrated that oligomers constructed using this building block can adopt well-defined secondary structures in solution. These structures feature internal hydrogen-bonded motifs comparable to conventional α-amino acid peptide β-turns, making them valuable tools for studying peptide structure-function relationships .

Heterocyclic Chemistry

The oxetane ring in Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate serves as a unique heterocyclic scaffold for developing novel compounds. Its strained four-membered ring imparts distinctive reactivity patterns that can be exploited in synthetic strategies, particularly for creating complex molecular architectures with specific spatial arrangements .

Reactivity Profile

Functional Group Transformations

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate contains multiple functional groups that can undergo selective chemical transformations:

  • The Boc (tert-butoxycarbonyl) group:

    • Removable under acidic conditions (TFA, HCl)

    • Stable under basic conditions

    • Allows for orthogonal protection strategies

  • The methyl ester group:

    • Susceptible to hydrolysis to the corresponding carboxylic acid

    • Amenable to transesterification reactions

    • Can be reduced to alcohols or converted to amides

  • The oxetane ring:

    • Capable of ring-opening reactions under specific conditions

    • Relatively stable under neutral conditions

    • Can serve as a rigid spacer in molecular design

These diverse reactivity patterns make Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate a valuable starting material for preparing a wide range of derivatives with tailored properties.

Stability Considerations

While generally stable under standard laboratory conditions, Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate may exhibit reactivity under certain circumstances:

  • The oxetane ring can undergo ring-opening in strongly acidic conditions

  • The Boc group is sensitive to acids and can be cleaved

  • The ester group is susceptible to nucleophilic attack

  • Avoid strong oxidizing agents, which may lead to decomposition

Understanding these stability limitations is crucial for designing appropriate synthetic routes and handling procedures.

SizePrice Range (USD)Typical Availability
1 mg$28-13610-20 days
5 mg$41-27010-20 days
10 mg$63-40510-20 days
25 mg$102-67810-20 days
50 mg$149-1,00010-20 days
100 mg$222-1,51010-20 days
500 mg$555Custom order
1 gCustom quoteCustom order

The compound is typically provided with purity exceeding 98% as determined by HPLC analysis, making it suitable for research applications requiring high-quality reagents .

Hazard StatementsPrecautionary StatementsSignal WordPictogram
H302, H315, H319, H335P261, P280, P301, P302, P305, P312, P338, P351, P352WarningGHS07

These classifications indicate that the compound may:

  • Be harmful if swallowed (H302)

  • Cause skin irritation (H315)

  • Cause serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Related Compounds and Derivatives

Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate belongs to a family of related compounds with varying protecting groups and functional modifications:

CompoundCAS NumberRelationship
Methyl 2-amino-2-(oxetan-3-yl)acetate53484287Deprotected form (no Boc group)
2-Amino-2-(oxetan-3-yl)acetic acid1270019-87-8Deprotected and hydrolyzed form
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate1213783-62-0Z-protected analog

These related compounds offer complementary reactivity profiles and can be interconverted through appropriate chemical transformations, providing flexibility in synthetic design .

Research Applications in Medicinal Chemistry

The incorporation of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate derivatives into bioactive molecules has been explored for various therapeutic applications:

  • Development of novel antibacterial agents leveraging the unusual spatial arrangements provided by the oxetane ring

  • Creation of peptide-based drug candidates with improved metabolic stability

  • Synthesis of compounds with enhanced membrane permeability due to the incorporation of the oxetane moiety

  • Design of enzyme inhibitors with precise three-dimensional arrangements of functional groups

The oxetane ring has gained prominence in medicinal chemistry as a bioisostere for carbonyl groups or gem-dimethyl substituents, offering improved pharmacokinetic properties while maintaining similar spatial arrangements. This makes Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate particularly valuable for structural optimization in drug discovery programs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator